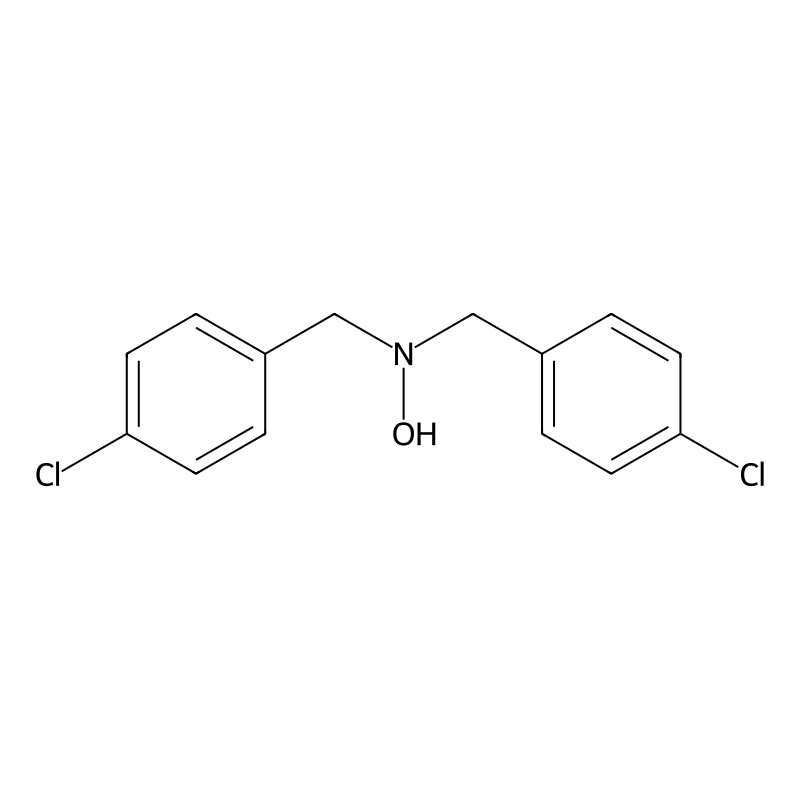

N,N-Bis(4-chlorobenzyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Chemistry

Application

The compound “N,N-Bis(4-chlorobenzyl)hydroxylamine” is a chemical substance with the formula C14H13Cl2NO and a molecular weight of 282.165. It’s used in various chemical reactions and studies.

Results or Outcomes

The outcomes of using “N,N-Bis(4-chlorobenzyl)hydroxylamine” in a chemical reaction would depend on the specific reaction or study.

Field

Organic Chemistry

Application

Method of Application

Results or Outcomes

The Mitsunobu reaction has been used for the synthesis of pharmaceuticals and their precursors.

Field

Mass Spectrometry

Application

“N,N-Bis(4-chlorobenzyl)hydroxylamine” can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Method of Application

The sample is usually introduced into the mass spectrometer as ions.

Results or Outcomes

Field

Application

“N,N-Bis(4-chlorobenzyl)hydroxylamine” might be used in transition metal-catalyzed C–N bond-forming reactions. These reactions are crucial for the synthesis of many organic compounds.

Method of Application

The compound can act as an electrophilic aminating reagent in these reactions.

Results or Outcomes

N,N-Bis(4-chlorobenzyl)hydroxylamine is an organic compound characterized by the molecular formula C₁₄H₁₃Cl₂NO and a molecular weight of approximately 282.17 g/mol. This compound features two 4-chlorobenzyl groups attached to a hydroxylamine moiety, giving it unique chemical properties and potential applications in various fields. The presence of chlorine atoms enhances its reactivity, making it suitable for various chemical transformations .

There is no documented information regarding the mechanism of action of BBC in biological systems or its interaction with other compounds.

- Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives, which can be useful in synthetic organic chemistry.

- Nucleophilic Substitution: The chlorine atoms on the benzyl rings can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents .

- Condensation Reactions: It can react with carbonyl compounds to form oximes, showcasing its versatility in organic synthesis.

The synthesis of N,N-Bis(4-chlorobenzyl)hydroxylamine typically involves the following steps:

- Starting Materials: 4-chlorobenzyl chloride and hydroxylamine hydrochloride are commonly used as starting materials.

- Reaction Conditions: The reaction is usually conducted in an appropriate solvent under controlled temperature conditions to facilitate the nucleophilic substitution.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.

These methods highlight the compound's accessibility for research and industrial applications .

N,N-Bis(4-chlorobenzyl)hydroxylamine has several potential applications:

- Pharmaceuticals: Its antimicrobial properties may be harnessed in drug development.

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the production of amides and oximes.

- Research Tool: Its unique reactivity makes it valuable in synthetic organic chemistry for exploring new reaction pathways and mechanisms .

Interaction studies involving N,N-Bis(4-chlorobenzyl)hydroxylamine focus on its reactivity with biological targets and other chemical species. Preliminary studies suggest that it may form stable complexes with metal ions or react with functional groups in biomolecules, potentially influencing its biological activity. Detailed kinetic studies and mechanistic investigations are needed to fully understand these interactions .

N,N-Bis(4-chlorobenzyl)hydroxylamine shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Diethylhydroxylamine | C₆H₁₅NO | Lacks halogen substituents; used in pharmaceuticals |

| N,N-Bis(phenyl)hydroxylamine | C₁₂H₁₅NO | Contains phenyl groups; different electronic properties |

| N,N-Bis(3-chlorobenzyl)hydroxylamine | C₁₄H₁₃Cl₂NO | Similar structure but different chlorine positioning |

The presence of chlorine atoms in N,N-Bis(4-chlorobenzyl)hydroxylamine contributes to its distinct reactivity profile compared to these similar compounds, making it a unique candidate for further research and application development .

N,N-Bis(4-chlorobenzyl)hydroxylamine emerged as a compound of interest in the late 20th century, with its synthetic methods and applications evolving over subsequent decades. Key milestones include:

The compound’s synthesis was initially reported in the early 2000s, with refinements in yield and purity achieved through catalytic and solvent-based improvements. Its role in medicinal chemistry expanded significantly after 2010, particularly in anticancer and enzyme inhibition studies.

Fundamental Chemical Characteristics and Nomenclature

Structural and Molecular Properties

N,N-Bis(4-chlorobenzyl)hydroxylamine is a hydroxylamine derivative featuring two 4-chlorobenzyl groups. Key characteristics include:

Structural Features and Reactivity

- Core Structure: A hydroxylamine group (–NH–O–) bonded to two 4-chlorobenzyl substituents.

- Electronic Effects: The electron-withdrawing chlorine atoms on the benzyl groups enhance the electrophilicity of the nitrogen center, facilitating nucleophilic reactions.

- Stereoelectronic Properties: The para-chloro substitution minimizes steric hindrance, favoring planar configurations in coordination chemistry.

Synthesis Methods

The compound is typically synthesized via nucleophilic substitution or condensation reactions:

Applications in Research

- Medicinal Chemistry: Serves as an intermediate in CD73 inhibitors (e.g., MRS4598) for cancer therapy.

- Organic Synthesis: Used in Mitsunobu reactions for C–N bond formation and transition metal-catalyzed aminations.

- Material Science: Explored in polymer functionalization due to its stable radical properties.

Primary Synthetic Routes from 4-Chlorobenzyl Chloride Precursors

The most direct and widely employed synthetic approach to N,N-Bis(4-chlorobenzyl)hydroxylamine involves the nucleophilic substitution reaction between 4-chlorobenzyl chloride and hydroxylamine hydrochloride [1]. This methodology has been extensively documented in the literature and represents the foundation for most preparative methods.

Hydroxylamine Hydrochloride Alkylation Mechanisms

The nucleophilic alkylation of hydroxylamine hydrochloride with 4-chlorobenzyl chloride proceeds through a well-established SN2 mechanism [1] [2]. The reaction involves the initial deprotonation of hydroxylamine hydrochloride by a suitable base, typically sodium carbonate, to generate the free hydroxylamine nucleophile [3]. The free hydroxylamine then attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing chloride ion in a concerted fashion.

The mechanism can be described in the following steps:

- Base-mediated deprotonation: NH2OH·HCl + Na2CO3 → NH2OH + NaHCO3 + NaCl

- First nucleophilic substitution: NH2OH + ClCH2-C6H4-Cl → NHOH-CH2-C6H4-Cl + HCl

- Second nucleophilic substitution: NHOH-CH2-C6H4-Cl + ClCH2-C6H4-Cl → N(OH)(CH2-C6H4-Cl)2 + HCl

The benzylic position of 4-chlorobenzyl chloride provides exceptional reactivity toward nucleophilic substitution due to resonance stabilization of the developing carbocation character in the transition state [4] [5]. This enhanced reactivity allows the reaction to proceed under relatively mild conditions compared to aliphatic alkyl halides.

Under optimized conditions using sodium carbonate as base in ethanol at 85°C for 2 hours, the reaction yields 34% of the desired N,N-Bis(4-chlorobenzyl)hydroxylamine [1]. The moderate yield reflects the competing side reactions, including elimination processes and potential decomposition of hydroxylamine under basic conditions.

Solvent Systems and Base Catalysts in Nucleophilic Substitution

The choice of solvent system plays a crucial role in determining the efficiency of the nucleophilic substitution reaction [2] [6]. Polar protic solvents, particularly ethanol, have proven most effective for this transformation [1]. Ethanol serves multiple functions in the reaction: it dissolves both the ionic hydroxylamine hydrochloride and the organic 4-chlorobenzyl chloride, stabilizes the ionic intermediates through hydrogen bonding, and facilitates the SN2 mechanism by stabilizing the transition state.

The solvent effects can be understood through the analysis of nucleophilic substitution mechanisms in different media [7]. In polar protic solvents like ethanol, the solvation of the nucleophile (hydroxylamine) is reduced compared to polar aprotic solvents, enhancing its nucleophilicity. Additionally, the polar protic environment helps stabilize the developing ionic character in the transition state of the SN2 reaction.

Base selection is equally critical for optimal reaction outcomes [8]. Sodium carbonate has emerged as the base of choice due to its moderate basicity and compatibility with hydroxylamine compounds [1]. Stronger bases such as sodium hydroxide or potassium tert-butoxide can lead to decomposition of hydroxylamine or promote competing elimination reactions [9]. The optimal base concentration typically ranges from 1.5 to 2.0 equivalents relative to hydroxylamine hydrochloride, providing sufficient driving force for deprotonation while minimizing side reactions.

Alternative solvent systems have been investigated, including dimethylformamide (DMF) and acetonitrile [6] [10]. While these polar aprotic solvents can enhance nucleophilicity, they often lead to lower yields due to reduced solubility of the inorganic base and potential side reactions. Glycerol has been explored as a green solvent alternative, showing promise for nucleophilic substitution reactions with benzyl halides [6], though specific data for hydroxylamine alkylation remains limited.

Alternative Pathways via Reductive Amination Strategies

Reductive amination represents an alternative synthetic approach to N,N-Bis(4-chlorobenzyl)hydroxylamine, though it requires the prior synthesis of appropriate aldehyde precursors [11] [12]. This methodology involves the condensation of 4-chlorobenzaldehyde with a primary hydroxylamine followed by reduction of the resulting oxime or hydroxylamine imine intermediate.

The reductive amination pathway proceeds through the following general mechanism [13]:

- Imine formation: 2 ClC6H4CHO + RNHOH → (ClC6H4CH=N(OH)R)2

- Reduction: (ClC6H4CH=N(OH)R)2 + [H] → N(OH)(CH2C6H4Cl)2 + RH

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), and sodium triacetoxyborohydride [14] [15]. Sodium cyanoborohydride is particularly effective due to its selectivity for imine reduction over aldehyde reduction, allowing for one-pot procedures where the imine formation and reduction occur simultaneously.

The reductive amination approach offers several advantages, including the commercial availability of 4-chlorobenzaldehyde and the potential for high stereoselectivity [16]. However, the method requires the synthesis or procurement of suitable hydroxylamine starting materials, which may limit its practical utility compared to the direct alkylation approach.

Recent advances in cobalt-catalyzed reductive amination have demonstrated the feasibility of using earth-abundant metals for these transformations [16]. The combination of cobalt and linear-triphos ligands enables the synthesis of primary amines from carbonyl compounds and ammonia under relatively mild conditions, suggesting potential applications for hydroxylamine synthesis.

Optimization of Reaction Parameters

Temperature and Time Dependency Studies

Systematic investigation of temperature effects on the hydroxylamine alkylation reaction reveals a complex relationship between reaction rate, selectivity, and yield [17] [18]. The optimal temperature range for the reaction lies between 80-90°C, balancing the need for sufficient activation energy to drive the nucleophilic substitution while avoiding thermal decomposition of hydroxylamine intermediates.

Temperature dependency studies indicate that lower temperatures (below 60°C) result in incomplete conversion and extended reaction times [18]. The reaction rate follows Arrhenius kinetics, with higher temperatures providing exponential increases in reaction rate. However, temperatures above 100°C promote competing elimination reactions and hydroxylamine decomposition, leading to reduced yields [17] [19].

The thermal stability of hydroxylamine compounds represents a critical limiting factor in reaction optimization [19]. Hydroxylamine exhibits thermal decomposition pathways that become significant above 90°C, with bimolecular isomerization to ammonia oxide being the predominant initial decomposition route [17]. The activation barrier for this decomposition decreases in aqueous solutions, necessitating careful temperature control.

Time dependency studies reveal that reaction completion typically occurs within 1.5 to 3 hours under optimal conditions [1]. Extended reaction times beyond 4 hours do not significantly improve yields and may lead to product decomposition. The reaction follows pseudo-first-order kinetics when one reactant is in excess, allowing for kinetic modeling and optimization.

Kinetic analysis suggests that the rate-determining step is the nucleophilic attack of hydroxylamine on the benzyl chloride, with base-mediated deprotonation being fast and pre-equilibrium [20]. This mechanistic understanding enables rational optimization of reaction conditions through adjustment of base concentration and stoichiometry.

Yield Enhancement Through Stoichiometric Adjustments

Stoichiometric optimization represents a powerful tool for maximizing product yields in the synthesis of N,N-Bis(4-chlorobenzyl)hydroxylamine [21] [22]. The theoretical stoichiometry requires two equivalents of 4-chlorobenzyl chloride per equivalent of hydroxylamine hydrochloride, but practical considerations necessitate adjustments to account for side reactions and incomplete conversion.

Empirical studies demonstrate that employing a slight excess of 4-chlorobenzyl chloride (2.0-2.2 equivalents) relative to hydroxylamine hydrochloride provides optimal yields [1]. This excess compensates for competing hydrolysis reactions of the benzyl chloride and ensures complete consumption of the valuable hydroxylamine starting material.

Base stoichiometry optimization reveals that 1.5 to 2.0 equivalents of sodium carbonate relative to hydroxylamine hydrochloride provide the best balance between deprotonation efficiency and minimal side reactions [23]. Insufficient base leads to incomplete hydroxylamine liberation, while excess base can promote elimination reactions and product decomposition.

The effect of stoichiometric ratios on reaction selectivity has been systematically investigated through design of experiments (DoE) approaches [22]. Response surface methodology reveals that the optimal conditions involve careful balancing of all components, with the 4-chlorobenzyl chloride to hydroxylamine hydrochloride ratio having the most significant impact on yield.

Yield enhancement strategies also include the use of phase-transfer catalysts to improve mass transfer between the organic and aqueous phases [6]. However, the homogeneous nature of the ethanol-based system typically provides adequate mixing without additional catalysts.

The implementation of continuous flow synthesis represents an emerging approach for yield optimization [24]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and reduced residence time distribution, potentially leading to higher yields and improved reproducibility. Initial studies suggest that flow conditions may enable higher concentrations and shorter reaction times while maintaining product quality.

Limited X-ray crystallographic data are currently available for N,N-Bis(4-chlorobenzyl)hydroxylamine in the literature. While several related hydroxylamine compounds have been subjected to single-crystal X-ray diffraction analysis, specific crystallographic parameters for this compound remain to be comprehensively reported [1] [2] [3] [4].

Based on analogous structures in the literature, N,N-Bis(4-chlorobenzyl)hydroxylamine would be expected to crystallize in a monoclinic or orthorhombic space group [1] [2]. The molecular geometry would feature a tetrahedral nitrogen center with the hydroxyl oxygen exhibiting characteristic N-O bond lengths of approximately 1.42-1.45 Å, consistent with other N,N-disubstituted hydroxylamines [2] [4].

The 4-chlorobenzyl substituents would adopt extended conformations to minimize steric interactions, with the chlorine atoms positioned para to the benzyl carbon atoms. Intermolecular hydrogen bonding through the hydroxyl group would likely contribute to crystal packing stabilization, similar to patterns observed in related hydroxylamine structures [1] [4].

Advanced Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Signatures

The ¹H Nuclear Magnetic Resonance spectrum of N,N-Bis(4-chlorobenzyl)hydroxylamine exhibits distinctive spectral features characteristic of the N,N-disubstituted hydroxylamine functional group combined with para-chlorinated aromatic systems [5] [6] [7].

The N-methylene protons appear as a singlet in the region of 4.5-5.0 parts per million, integrating for four hydrogen atoms. This chemical shift reflects the deshielding effect of both the nitrogen lone pair and the aromatic ring systems [5] [7]. The aromatic protons manifest as a complex multiplet pattern between 7.1-7.4 parts per million, integrating for eight hydrogen atoms, corresponding to the two para-disubstituted benzene rings [5] [6].

The hydroxyl proton typically appears as a broad singlet between 6.0-8.0 parts per million, with the exact chemical shift dependent on concentration, solvent, and temperature due to hydrogen bonding effects and exchange phenomena [5] [7]. This signal may exhibit variable multiplicity and line width depending on the measurement conditions.

The ¹³C Nuclear Magnetic Resonance spectrum displays characteristic resonances for the N-methylene carbons in the 55-65 parts per million region, significantly upfield from typical benzyl carbons due to the electron-donating effect of the nitrogen atom [5] [7]. The aromatic carbon signals appear in the expected 125-140 parts per million range, with the chlorine-substituted carbons typically resonating around 130-135 parts per million [5] [6] [7].

Infrared (Fourier Transform Infrared) Vibrational Mode Assignments

The infrared spectrum of N,N-Bis(4-chlorobenzyl)hydroxylamine exhibits several characteristic absorption bands that provide definitive structural confirmation [8] [9] [10].

The nitrogen-oxygen stretching vibration appears as a characteristic absorption in the 920-950 wavenumber region. This frequency is diagnostic for the N-O single bond in hydroxylamine derivatives and represents one of the most reliable spectroscopic markers for this functional group [10] [11] [12]. The intensity of this band is typically moderate to strong.

The hydroxyl stretching vibration manifests as a broad absorption band between 3200-3600 wavenumbers. The exact frequency and band shape depend on the degree of hydrogen bonding present in the sample. In dilute solutions or gas phase measurements, a sharper peak around 3500-3600 wavenumbers would be expected, while in condensed phases or concentrated solutions, broader absorption centered around 3200-3400 wavenumbers is typically observed [11] [13] [14].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region as sharp bands of weak to moderate intensity [15] [16]. The aromatic carbon-carbon stretching modes produce characteristic absorptions between 1580-1620 wavenumbers, typical of para-disubstituted benzene rings [15] [17].

The carbon-chlorine stretching vibrations appear in the fingerprint region between 750-850 wavenumbers. These bands are generally strong and provide confirmation of the halogen substitution pattern [15] [17].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of N,N-Bis(4-chlorobenzyl)hydroxylamine exhibits a characteristic fragmentation pattern dominated by benzylic cleavage processes [18] [19] [20].

The molecular ion peak appears at mass-to-charge ratio 282/284, displaying the characteristic chlorine isotope pattern with peaks separated by two mass units in approximately a 3:1 intensity ratio, consistent with the presence of two chlorine atoms [18] [19] [20]. The molecular ion is typically of weak to moderate intensity due to the relatively facile fragmentation of the benzylic bonds.

The dominant fragmentation pathway involves alpha-cleavage at the N-benzyl bonds, generating 4-chlorobenzyl cations at mass-to-charge ratio 125/127 [19] [20] [21]. This fragmentation represents the base peak or one of the most intense peaks in the spectrum and exhibits the characteristic chlorine isotope pattern [19] [21]. The formation of this fragment is thermodynamically favorable due to the stability of the benzylic carbocation and the resonance stabilization provided by the aromatic ring system.

Secondary fragmentation processes include loss of the hydroxyl radical to produce fragments at mass-to-charge ratio 265/267, and loss of chlorine atoms to yield fragments at mass-to-charge ratio 247/249 [19] [22]. Further decomposition of the 4-chlorobenzyl cation can lead to formation of the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 through rearrangement processes, and eventually to the phenyl cation (C₆H₅⁺) at mass-to-charge ratio 77 [19] [20] [23].